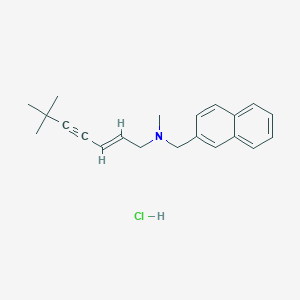

Isoterbinafine hydrochloride, (E)-

Overview

Description

Isoterbinafine hydrochloride, also known as Terbinafine, is an antifungal medication that fights infections caused by fungus . It is used to treat infections that affect the fingernails or toenails and a fungal infection of scalp hair follicles in children who are at least 4 years old .

Molecular Structure Analysis

The molecular formula of Isoterbinafine hydrochloride is C21H26ClN . The molecular weight is 327.891 Da . It has no defined stereocenters and one E/Z center .Chemical Reactions Analysis

Terbinafine is an inhibitor of CYP4502D6 isozyme and has an effect on the metabolism of desipramine, cimetidine, fluconazole, cyclosporine, rifampin, and caffeine .Physical And Chemical Properties Analysis

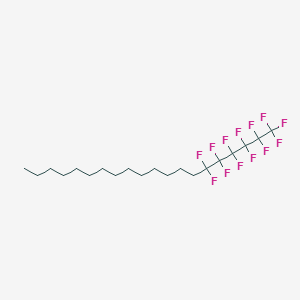

Terbinafine hydrochloride is a white crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water .Scientific Research Applications

Topical Delivery for Skin Fungal Infections

Specific Scientific Field

Pharmaceutics, Dermatology

Application Summary

Isoterbinafine hydrochloride is commonly used in the management of fungal infections of the skin due to its broad spectrum of activity .

Methods of Application

The free base of Isoterbinafine was synthesized from the hydrochloride salt by a simple proton displacement reaction . The delivery of the free base in excised porcine skin was investigated from various solvents .

Results or Outcomes

Percutaneous absorption studies confirmed that propylene glycol and Transcutol were the most efficacious vehicles, delivering higher amounts of the free base to the skin compared with a commercial gel .

Inhalable Microparticles for Pulmonary Fungal Infections

Specific Scientific Field

Pharmaceutics, Pulmonology

Application Summary

Terbinafine, a broad-spectrum antifungal agent, has therapeutic potential against pulmonary aspergillosis . The study aimed to improve the performance of spray-dried terbinafine microparticles for inhalation .

Methods of Application

Eight powder inhalation formulations of terbinafine were prepared by nano spray drying . The formulations were evaluated in vitro for their potential to deliver the antifungal drug to the lungs using the Cyclohaler and the Handihaler .

Results or Outcomes

Leucine was found to be superior as an excipient to mannitol and to mixtures of leucine and mannitol . Using leucine as an excipient resulted in formulations with fine particle fractions of up to 60.84 ± 0.67% w/w .

Microsponge Based Gel for Topical Sustained Delivery

Specific Scientific Field

Pharmaceutics

Application Summary

The objective of this work was the formulation and evaluation of Terbinafine hydrochloride loaded microsponge based gel for topical sustained delivery .

Methods of Application

The details of the methods of application or experimental procedures are not available in the source .

Results or Outcomes

The results or outcomes of this application are not available in the source .

Antifungal Treatment

Specific Scientific Field

Pharmacology, Mycology

Application Summary

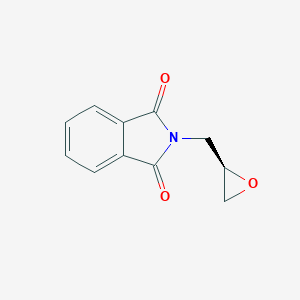

Isoterbinafine hydrochloride, also known as Lamisil, is a synthetic allylamine antifungal . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .

Methods of Application

Like other allylamines, Isoterbinafine inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway .

Results or Outcomes

The inhibition of ergosterol synthesis leads to a deficiency in ergosterol and an accumulation of squalene within the fungal cell leading to fungal cell death .

Quality Control in Pharmaceutical Manufacturing

Specific Scientific Field

Pharmaceutical Sciences

Application Summary

Isoterbinafine hydrochloride is used in pharmaceutical manufacturing, and its quality is strictly controlled .

Methods of Application

Quality control tests include infrared absorption, chloride test, melting range, loss on drying, residue on ignition, and related compounds .

Results or Outcomes

Isoterbinafine Hydrochloride contains not less than 99.0 percent and not more than 101.0 percent of C21H25N·HCl, calculated on the dried basis .

Drug Discovery

Specific Scientific Field

Pharmacology, Drug Discovery

Application Summary

Isoterbinafine hydrochloride, (E)- is used in drug discovery and development .

Methods of Application

The specific methods of application in drug discovery are not available in the source .

Results or Outcomes

Antifungal Treatment for Various Skin Disorders

Specific Scientific Field

Dermatology, Pharmacology

Application Summary

Terbinafine HCL is a fungicidal allylamine derivative with a wide range of antifungal activity. It is used to treat various skin disorders like ringworm, athlete’s foot, and jock itch .

Methods of Application

The specific methods of application in this field are not available in the source .

Results or Outcomes

Quality Control in Pharmaceutical Manufacturing

Results or Outcomes

Isoterbinafine Hydrochloride contains not less than 99.0 percent and not more than 101.0 percent of C21H25N · HCl, calculated on the dried basis .

Safety And Hazards

Terbinafine can cause damage to organs through prolonged or repeated exposure . It can cause symptoms such as skin rash, fever, swollen glands, flu-like symptoms, muscle aches, severe weakness, unusual bruising, or yellowing of your skin or eyes . Some people taking terbinafine have developed severe liver damage leading to liver transplant or death .

Future Directions

Terbinafine is used to treat infections caused by a fungus. It works by killing the fungus or preventing its growth . It is usually taken for 6 weeks to treat scalp or fingernail infections, and for 12 weeks to treat a toenail infection . Future research may focus on improving the efficacy of the drug and reducing side effects.

properties

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUQARFOFOKGST-SZKNIZGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoterbinafine hydrochloride, (E)- | |

CAS RN |

877265-30-0 | |

| Record name | Isoterbinafine hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTERBINAFINE HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)

![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)